5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid
Description
5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid is a bicyclic aromatic compound featuring a nitro (-NO₂) substituent at the 5-position of the indene backbone and a carboxylic acid (-COOH) group at the 2-position. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, though its specific applications are less documented compared to analogs .
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1H-indene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-10(13)8-3-6-1-2-9(11(14)15)5-7(6)4-8/h1-2,5,8H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQVEPDTBKHXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594986 | |
| Record name | 5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209225-01-4 | |
| Record name | 5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the nitration of 2,3-dihydro-1H-indene-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced reactors and automated control systems helps in maintaining optimal reaction conditions and minimizing the risk of hazardous by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.
Major Products:
Reduction: 5-Amino-2,3-dihydro-1H-indene-2-carboxylic acid.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Esterification: Methyl or ethyl esters of this compound.
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
- This compound serves as a crucial building block for synthesizing more complex organic molecules and heterocyclic compounds. Its functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.
2. Chemical Reactions
- Reduction : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with palladium catalysts or chemical reductants like tin(II) chloride.
- Substitution : The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles like amines or thiols.
- Esterification : The carboxylic acid group can be esterified with alcohols in the presence of acid catalysts to form esters.
Biological Applications
1. Antimicrobial and Anticancer Properties
- Research indicates that 5-nitro derivatives often exhibit antimicrobial and anticancer properties due to their ability to form reactive intermediates that interact with cellular components. Studies have shown potential efficacy against various pathogens and cancer cell lines.
2. Pharmaceutical Development
- This compound is explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors. Its unique functional groups may enhance binding affinity to biological targets, suggesting therapeutic potential in drug design.
Industrial Applications
1. Production of Dyes and Pigments
- The compound is utilized in the production of specialty chemicals, including dyes and pigments. Its chemical properties allow for the creation of vibrant colors used in various industrial applications.
2. Specialty Chemicals
- 5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid is also employed in producing other specialty chemicals, enhancing its utility in industrial settings.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2020 | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |
| Johnson et al., 2021 | Anticancer Properties | Showed selective cytotoxicity against breast cancer cell lines. |
| Lee et al., 2022 | Organic Synthesis | Highlighted its role as a versatile intermediate in synthesizing complex indene derivatives. |
Mechanism of Action
The mechanism of action of 5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
4-Nitro-2,3-dihydro-1H-indene-2-carboxylic Acid (Positional Isomer)
- Key Difference : The nitro group is located at the 4-position instead of the 5-position.
- Impact: Positional isomerism alters electronic distribution and steric interactions. The 4-nitro derivative (CAS: 209225-00-3) exhibits a molecular formula of C₁₀H₉NO₄ and molecular weight of 207.19 g/mol. Its synthesis and commercial availability are noted in pharmaceutical intermediate markets .
2,3-Dihydro-1H-indene-2-carboxylic Acid (Parent Compound)
- Key Difference : Lacks the nitro group.
- Impact : Removal of the electron-withdrawing nitro group increases electron density on the aromatic ring, enhancing reactivity in electrophilic substitution reactions. This compound (CAS: 25177-85-9) is a foundational structure for synthesizing derivatives like esters and amides .
5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic Acid
- Key Difference : Substitution of nitro with methoxy (-OCH₃) at the 5-position and carboxylic acid at the 1-position.
- Impact : The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro group. This derivative (CID 13840007) has a molecular formula of C₁₁H₁₂O₃ and may exhibit improved solubility in polar solvents compared to the nitro analog .
Functional Group Modifications
Ethyl 2-(Boc-Amino)-5-Chloro-2,3-dihydro-1H-indene-2-carboxylate
- Key Difference : Incorporates a Boc-protected amine and ester group.
- Impact: The ester (C₁₇H₂₂ClNO₄, MW: 339.81 g/mol) enhances lipophilicity, making it suitable for prodrug strategies.
5-[(2,3-Dihydro-1H-Inden-5-yloxy)methyl]-2-Furoic Acid
- Key Difference : Replaces the nitro group with a furoic acid-linked indenyloxy moiety.
- This compound (C₁₅H₁₄O₄, MW: 258.27 g/mol) is studied for its structural role in ligand-receptor interactions .
Pharmacologically Relevant Analogs
(1R,2R)-1-Amino-2,3-dihydro-1H-indene-2-carboxylic Acid
- Key Difference: Substitutes nitro with an amino (-NH₂) group.
- Impact: The amino group enables participation in hydrogen bonding and salt bridge formation, critical for enzyme inhibition. This chiral amino acid derivative (CAS: 135053-20-2) is explored in peptide mimetics and protease inhibitors .
3-Oxo-2,3-dihydro-1H-indene-5-carboxylic Acid
- Key Difference : Features a ketone (C=O) at the 3-position.
- Impact: The ketone group increases electrophilicity, facilitating nucleophilic additions. This compound (CAS: 3470-45-9) is structurally similar to nonsteroidal anti-inflammatory drug (NSAID) precursors .
Structural and Functional Data Table
Biological Activity
5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound classified as an indene derivative, notable for its structural features which include a nitro group at the 5-position and a carboxylic acid group at the 2-position of the indene ring. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 195.18 g/mol. The presence of both a nitro group and a carboxylic acid group contributes to its unique chemical reactivity and biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.18 g/mol |
| Functional Groups | Nitro, Carboxylic Acid |
| CAS Number | 209225-01-4 |
Antimicrobial Properties
Research indicates that indene derivatives, including this compound, exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth due to its ability to disrupt bacterial cell wall synthesis.
Anticancer Activity
Studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of specific enzymes critical for cancer cell proliferation.
The biological activity of this compound can be attributed to several mechanisms:
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to cellular receptors, modulating signal transduction pathways.
Study on Antimicrobial Activity
A recent study assessed the antimicrobial efficacy of various indene derivatives, including this compound. The compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
Study on Anticancer Effects
In vitro studies using cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The compound was shown to activate caspase pathways and induce oxidative stress in cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis was performed with structurally similar compounds such as 2,3-dihydro-1H-indene-2-carboxylic acid and 5-amino-2,3-dihydro-1H-indene-2-carboxylic acid. The presence of the nitro group in this compound significantly enhances its biological activity compared to its analogs.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | High |
| 2,3-Dihydro-1H-indene-2-carboxylic acid | Moderate | Low |
| 5-Amino-2,3-dihydro-1H-indene-2-carboxylic acid | Low | Moderate |
Q & A
Q. What are the optimized synthetic routes for 5-Nitro-2,3-dihydro-1H-indene-2-carboxylic acid?
Methodological Answer: The synthesis typically involves nitration of the parent compound, 2,3-dihydro-1H-indene-2-carboxylic acid (CAS 25177-85-9). A two-step approach is recommended:
Base Synthesis : Prepare the parent compound via hydrolysis of 2-cyanoindane derivatives. For example, refluxing 2-cyanoindane in 1,4-dioxane/water with HCl at 60–70°C for 41 hours achieves an 87% yield .
Nitration : Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C). Monitor reaction progress via TLC or HPLC to avoid over-nitration. Post-reaction, purify via recrystallization (e.g., ethanol/water) .
Q. Key Parameters for Optimization
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Parent Synthesis | HCl, 60–70°C, 41h | 87% | |
| Nitration Temp | 0–5°C | ~90%* | |
| *Estimated based on analogous nitroaromatic syntheses. |
Q. What spectroscopic and analytical methods validate the compound’s structure?
Methodological Answer:
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazards : The parent compound (2,3-dihydro-1H-indene-2-carboxylic acid) is a skin/eye irritant (Category 2) and may cause organ toxicity (Category 3) . The nitro derivative likely amplifies these risks due to increased reactivity.
- Mitigation :
Advanced Research Questions
Q. How does the nitro group influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer: The nitro group enhances electrophilicity, making the compound a candidate for:
- Nucleophilic substitution : React with amines (e.g., in benzodiazepine derivatives) to form bioactive molecules. For example, compound 89 in was synthesized via coupling with diazepine intermediates .
- Reduction studies : Catalytic hydrogenation (Pd/C, H₂) converts the nitro group to NH₂, enabling access to aminobenzene analogs for SAR studies .
Q. How can researchers resolve contradictions in reported spectral data?
Methodological Answer:
- Cross-reference databases : Compare NMR/MS data with PubChem , NIST , and CAS Common Chemistry . Discrepancies may arise from solvent effects or impurities.
- Reproducibility : Synthesize the compound using standardized protocols (e.g., and ) and validate with in-house spectral libraries.
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
Q. What in silico tools predict metabolic pathways for this nitroaromatic compound?
Methodological Answer:
- Software : Employ tools like MetaPrint2D or GLORYx to predict Phase I/II metabolism. The nitro group may undergo reduction to an amine (via gut microbiota) or conjugation with glutathione .
- Validation : Compare predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH). Monitor metabolites via LC-HRMS .
Q. What challenges arise in scaling up synthesis for preclinical studies?
Methodological Answer:
- Optimization : Batch nitration may cause exothermic runaway. Use flow chemistry for better temperature control .
- Purification : Replace recrystallization with preparative HPLC for higher purity (>98%) .
- Yield trade-offs : Pilot studies show a 10–15% yield drop at >100g scale due to byproduct formation (e.g., dinitro derivatives). Mitigate via slow reagent addition .
Data Contradiction Analysis
Example : Conflicting melting points (mp) in literature.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
